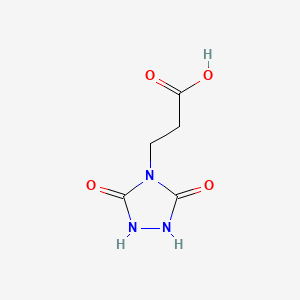

3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c9-3(10)1-2-8-4(11)6-7-5(8)12/h1-2H2,(H,6,11)(H,7,12)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPNXLCYFGOYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)NNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Propanoic Acid and Analogous Structures

Strategies for the Formation of the 1,2,4-Triazolidine-3,5-dione Core

The 1,2,4-triazolidine-3,5-dione ring system, also known as a urazole (B1197782), is a key structural motif. Its synthesis can be achieved through several strategic pathways, including the oxidation of urazole precursors, cyclization of semicarbazide (B1199961) derivatives, and multi-component reactions.

Oxidation Pathways of Urazole Precursors to Triazolinediones

The conversion of 4-substituted urazoles into their corresponding highly reactive 1,2,4-triazoline-3,5-diones is a critical step in many synthetic applications. These triazolinediones are potent dienophiles and electrophiles. Various oxidizing agents have been employed to effect this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.

Commonly used oxidants include dinitrogen tetroxide, fuming nitric acid, and tert-butyl hypochlorite. nih.gov More recently, greener and milder methods have been developed. For instance, electrochemical oxidation of 4-substituted urazoles provides an efficient route to the corresponding triazolinediones. This method allows for the in situ generation of the reactive species, which can then participate in subsequent reactions, such as Michael-type additions. rsc.org Another approach involves a telescoped process where the urazole is oxidized with calcium hypochlorite, and the resulting triazolinedione is immediately used in a subsequent cycloaddition reaction, avoiding the isolation of the potentially unstable intermediate. nih.gov The development of catalytic oxidation methods, such as those employing laccase, further contributes to the environmentally benign synthesis of these important intermediates.

| Oxidizing Agent | Reaction Conditions | Reference |

|---|---|---|

| Dinitrogen Tetroxide | - | nih.gov |

| Fuming Nitric Acid | - | nih.gov |

| tert-Butyl Hypochlorite | Acetone or Ethyl Acetate | nih.gov |

| Electrochemical Oxidation | Aqueous buffer, Carbon electrode | rsc.org |

| Calcium Hypochlorite | Dichloromethane followed by Acetonitrile (B52724) | nih.gov |

| Laccase | Catalytic, Aerobic | - |

Cyclization Reactions in the Synthesis of Substituted Urazoles

A prevalent and versatile method for constructing the 4-substituted 1,2,4-triazolidine-3,5-dione core involves the cyclization of appropriately substituted semicarbazide precursors. This strategy offers a high degree of flexibility in introducing various substituents at the N4 position.

A common approach begins with the reaction of an aniline (B41778) derivative with a chloroformate, such as ethyl chloroformate or 4-nitrophenyl chloroformate, to form a carbamate. researchgate.netcore.ac.uk This intermediate is then reacted with ethyl carbazate (B1233558) to yield a 1,4-disubstituted semicarbazide. researchgate.netcore.ac.uk The final step is the base-mediated intramolecular cyclization of the semicarbazide to afford the desired 4-substituted urazole. researchgate.netcore.ac.uk This sequence can often be performed as a one-pot synthesis, enhancing its efficiency and appeal. rsc.orgresearchgate.net The choice of base for the cyclization step is crucial and can influence the reaction yield and purity of the product.

The cyclization of semicarbazide derivatives of acetic acid has also been investigated. For instance, the hydrazide of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid reacts with isocyanates to form semicarbazide derivatives, which upon cyclization in the presence of sodium hydroxide (B78521), yield derivatives of 1,2,4-triazolin-5-one. nih.govresearchgate.net

| Step | Reactants | Product |

|---|---|---|

| 1 | Aniline derivative, Chloroformate | Carbamate |

| 2 | Carbamate, Ethyl carbazate | 1,4-Disubstituted semicarbazide |

| 3 | 1,4-Disubstituted semicarbazide, Base | 4-Substituted urazole |

Multi-Component Reactions for Diverse Triazole Derivative Construction

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic structures, including derivatives of 1,2,4-triazoles. These reactions allow for the formation of multiple bonds in a single synthetic operation from three or more starting materials, leading to a rapid increase in molecular diversity.

While specific MCRs for the direct synthesis of 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid are not extensively documented, the principles of MCRs are applied to construct a variety of substituted 1,2,4-triazole (B32235) systems. For instance, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. nih.gov Similarly, magnetic nanoparticle-catalyzed MCRs have been employed for the synthesis of novel 3-pyrazolyl-4H-1,2,4-triazole derivatives from pyrazole (B372694) carbaldehydes, semicarbazide, and alcohols. mdpi.com These examples highlight the potential of MCRs to assemble complex heterocyclic scaffolds that could be adapted for the synthesis of urazole derivatives.

Regioselective Functionalization at the N4 Position of the Triazolidine (B1262331) Ring

A critical aspect of the synthesis of this compound is the regioselective introduction of the propanoic acid moiety at the N4 position of the 1,2,4-triazolidine-3,5-dione ring. This can be achieved through direct functionalization of the pre-formed urazole core or by incorporating the side chain into a precursor that is subsequently cyclized.

Direct N-Alkylation and N-Acylation Approaches for Propanoic Acid Moiety Introduction

Direct N-alkylation of the urazole ring is a straightforward approach to introduce the propanoic acid side chain. The Michael addition of urazole to an acrylic acid ester, such as methyl acrylate (B77674) or ethyl acrylate, is a particularly effective method. This conjugate addition reaction typically proceeds under basic conditions and regioselectively forms the N4-substituted product. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the desired this compound. The regioselectivity of the Michael addition is influenced by steric and electronic factors, with the N4 position being generally more nucleophilic and less sterically hindered than the N1 and N2 positions.

While direct N-acylation with reagents like 3-chloropropionyl chloride could theoretically be another route, it is less commonly employed for this specific transformation. The N-alkylation via Michael addition offers a more convergent and efficient pathway.

| Reaction | Reactants | Key Features |

|---|---|---|

| Michael Addition | Urazole, Acrylic acid ester | Base-catalyzed, Regioselective N4-alkylation |

| Hydrolysis | N4-(alkoxycarbonylethyl)urazole, Acid or Base | Conversion of ester to carboxylic acid |

Utilization of Pre-functionalized Synthons for Scaffold Assembly

An alternative strategy involves the use of a synthon that already contains the propanoic acid moiety or a precursor thereof. This pre-functionalized building block is then used to construct the 1,2,4-triazolidine-3,5-dione ring.

For example, one could envision a synthetic route starting from a hydrazine (B178648) derivative bearing a propanoic acid ester group. This functionalized hydrazine could then be reacted with a suitable C1 synthon, such as phosgene (B1210022) or a chloroformate, and an amine to build the semicarbazide precursor. Subsequent cyclization would then directly yield the N4-carboxyethyl-substituted urazole. This approach offers the advantage of installing the desired side chain early in the synthetic sequence, which can be beneficial if the functional group is sensitive to the conditions required for direct alkylation of the urazole ring.

While specific examples of this strategy for the target molecule are not abundant in the literature, the general principle of using pre-functionalized building blocks is a cornerstone of modern heterocyclic synthesis. For instance, the synthesis of 4-substituted semicarbazides from a primary amine and subsequent reaction with hydrazine is a well-established method that could be adapted by starting with an amine that already contains the propanoic acid ester functionality. rsc.org

Exploration of Sustainable and Green Chemistry Principles in Synthetic Pathways

The growing emphasis on environmental stewardship in chemical synthesis has driven the development of green methodologies for producing urazole derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A primary focus has been the avoidance of isocyanates, which are common precursors in traditional urazole synthesis but are highly toxic. rsc.orgrsc.org Research has established isocyanate-free pathways that are not only safer but also highly efficient. rsc.orgugent.be One prominent sustainable method utilizes diphenyl carbonate as a less hazardous carbonyl source. rsc.orgrsc.orgresearchgate.net This approach often involves solvent-free, or "bulk," reaction conditions, which significantly reduces solvent waste. rsc.orgrsc.org

Two complementary, one-pot synthesis routes starting from a wide range of amines have been developed using diphenyl carbonate. The first method is particularly effective for creating bulk urazoles and is performed without a solvent, achieving high yields of 87% to 96%. rsc.orgrsc.org The second route is designed to incorporate various functionalities into the urazole structure, also with yields up to 95%. rsc.org These methods represent a significant improvement over older techniques that required toxic and corrosive reagents like phenyl chloroformate. rsc.org

The principles of green chemistry are further exemplified by "click" reactions, which are known for their high yields, mild reaction conditions, and simple work-up procedures. researchgate.net Additionally, sonochemistry, the application of ultrasound to chemical reactions, offers a powerful green alternative. By leveraging acoustic cavitation, sonochemistry can enhance reaction rates and yields, often under milder conditions and with reduced energy consumption compared to traditional heating methods. nih.gov

The following table summarizes key findings in the sustainable synthesis of urazole compounds.

| Starting Material | Key Reagent | Reaction Conditions | Yield (%) | Green Chemistry Principle |

| Various Amines | Diphenyl Carbonate | Bulk (solvent-free), one-pot | 87-96 | Avoidance of toxic isocyanates, solvent-free |

| Amines with Functionalities | Diphenyl Carbonate | One-pot | Up to 95 | Isocyanate-free, high atom economy |

| Anilines | 4-Nitrophenyl Chloroformate | Three-step process | High | Alternative to direct isocyanate use |

| 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | Diphenyl Carbonate | Mild conditions | 65 | Use of non-toxic, cheaper reagents |

Enantioselective Synthesis and Chiral Resolution Techniques for Optically Active Analogues

The synthesis of optically active urazole analogues is crucial, as enantiomers of a chiral drug can have significantly different biological activities. rsc.org Methodologies to achieve this fall into two main categories: direct enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Synthesis:

Asymmetric catalysis provides a direct route to enantiomerically pure compounds, avoiding the 50% loss inherent in resolving a racemate. wikipedia.org A notable advancement is the development of an organocatalytic asymmetric tyrosine click-like reaction to produce urazoles with axial chirality. nih.gov This method utilizes a bifunctional organocatalyst to achieve high yields and excellent enantioselectivity under mild conditions. nih.gov The catalyst effectively controls the stereochemistry at a remote position from the reactive site, transferring its chiral information to create the axially chiral N-Ar bond in the urazole product. nih.gov

Chiral Resolution Techniques:

When a racemic mixture is produced, chiral resolution is necessary to separate the enantiomers. wikipedia.org This is a critical process in the production of optically active compounds. rsc.orgwikipedia.org

One of the most established methods is the crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic mixture (e.g., a carboxylic acid) with a chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or (+)-cinchotoxine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orgnih.gov After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Another powerful technique is chiral column chromatography . This method employs a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and thus be separated. High-performance liquid chromatography (HPLC) is often used for this purpose. nih.gov

The use of chiral auxiliaries is a strategy where a chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction or to facilitate the separation of diastereomers. nih.gov For instance, a chiral auxiliary can be incorporated into an ester group, allowing for the separation of the resulting diastereomers by crystallization or HPLC. The auxiliary is then cleaved to provide the desired enantiomerically pure compound. nih.gov

The table below outlines common chiral resolution techniques applicable to urazole analogues.

| Technique | Principle | Common Reagents/Methods | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities. wikipedia.org | Chiral acids (e.g., tartaric acid) or bases (e.g., brucine). wikipedia.org | Well-established, can be cost-effective for large scales. | Success is unpredictable; at least 50% of the material is discarded or must be racemized. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. rsc.org | HPLC with chiral columns. nih.gov | Highly effective for both analytical and preparative separations. nih.gov | Can be expensive, especially for large-scale production. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to create and separate diastereomers. nih.gov | Chiral alcohols or amines to form esters or amides. nih.gov | Can provide high diastereomeric excess; auxiliary can often be recycled. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

Comprehensive Spectroscopic and Crystallographic Characterization of 3 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A representative ¹H NMR data for a related 4-substituted urazole (B1197782) derivative is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂- | 3.8 - 4.2 | t | 7.0 - 7.5 |

| -CH₂-COOH | 2.6 - 3.0 | t | 7.0 - 7.5 |

| NH | 10.0 - 11.5 | br s | - |

| COOH | 12.0 - 13.0 | br s | - |

Note: The chemical shifts are typical ranges and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid, distinct resonances are observed for the carbonyl carbons of the urazole ring, the methylene (B1212753) carbons of the propanoic acid chain, and the carboxylic acid carbon. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum, reflecting their deshielded nature.

A summary of expected ¹³C NMR chemical shifts is provided in the table below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Urazole) | 150 - 160 |

| COOH | 170 - 180 |

| N-CH₂- | 35 - 45 |

| -CH₂-COOH | 30 - 40 |

To gain deeper insights into the molecular structure and conformation, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the unambiguous assignment of protons within the propanoic acid chain. Cross-peaks in the COSY spectrum would confirm the connectivity between the N-CH₂ and -CH₂-COOH protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for confirming the attachment of the propanoic acid side chain to the nitrogen atom of the urazole ring by observing correlations between the N-CH₂ protons and the carbonyl carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for this relatively rigid molecule, it can provide information about preferred conformations of the side chain relative to the heterocyclic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the urazole ring typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the dione (B5365651) functionality will give rise to strong, distinct bands around 1700-1780 cm⁻¹. The carboxylic acid group will be identifiable by a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1730 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. The C=O stretching vibrations are also typically strong in the Raman spectrum. The symmetric vibrations of the triazolidine (B1262331) ring may be more prominent in the Raman spectrum compared to the IR spectrum.

Key expected vibrational frequencies are summarized below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Urazole) | 3200 - 3400 | Medium, Broad |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Urazole) | 1700 - 1780 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the determination of the elemental formula of this compound, confirming its atomic composition. The calculated exact mass can be compared to the experimentally determined mass to provide strong evidence for the proposed structure.

The fragmentation of the molecular ion under mass spectrometric conditions can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group, cleavage of the propanoic acid side chain, and fragmentation of the urazole ring itself. Analyzing these fragmentation patterns can further corroborate the proposed structure.

| Ion | Calculated m/z |

| [M+H]⁺ | 188.0464 |

| [M+Na]⁺ | 210.0283 |

| [M-COOH]⁺ | 143.0511 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of molecules. In the case of this compound, the fragmentation patterns can be predicted based on the known behavior of urazole derivatives and carboxylic acids.

Upon ionization, typically by electrospray ionization (ESI), the molecule would form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The subsequent fragmentation in the collision cell would likely involve the following pathways:

Loss of the Propanoic Acid Side Chain: A primary and highly probable fragmentation pathway would be the cleavage of the bond between the nitrogen atom of the triazolidine ring and the propyl group of the side chain. This would result in a significant neutral loss corresponding to the mass of propanoic acid (74.08 g/mol ).

Decarboxylation: The carboxylic acid moiety is prone to losing carbon dioxide (CO2), a neutral loss of 44.01 g/mol . This is a common fragmentation for carboxylic acids.

Ring Fragmentation: The 1,2,4-triazolidine-3,5-dione ring itself can undergo cleavage. Common fragmentation patterns for such heterocyclic rings involve the loss of small neutral molecules like HNCO (isocyanic acid) or CO (carbon monoxide).

Alpha-Cleavage: For the propanoic acid side chain, alpha-cleavage adjacent to the carbonyl group is a possible fragmentation route. libretexts.org

A hypothetical fragmentation table for the [M-H]⁻ ion of this compound is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss |

| 186.04 | 142.03 | 44.01 | CO₂ |

| 186.04 | 113.04 | 73.00 | C₃H₅O₂ (propanoic acid radical) |

| 186.04 | 99.02 | 87.02 | C₃H₃NO₂ |

| 142.03 | 99.02 | 43.01 | HNCO |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

The solid-state structure of this compound, as inferred from crystallographic data of related 1,2,4-triazole (B32235) derivatives, would exhibit distinct geometric and packing features. mdpi.com

The 1,2,4-triazolidine-3,5-dione (urazole) ring is expected to be essentially planar. The propanoic acid side chain, however, would have conformational flexibility. The crystal packing is likely to be dominated by hydrogen bonding interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the urazole ring also contains hydrogen bond donor (N-H) and acceptor (C=O) sites. This would likely lead to the formation of extensive hydrogen-bonded networks, potentially forming dimers through the carboxylic acid groups or chains and sheets involving both the carboxylic acid and urazole moieties.

Below is a table of expected bond lengths and angles for the core urazole structure, based on data for similar compounds.

| Bond/Angle | Expected Value |

| N1-N2 | ~1.40 Å |

| N2-C3 | ~1.38 Å |

| C3-N4 | ~1.39 Å |

| N4-C5 | ~1.39 Å |

| C5-N1 | ~1.38 Å |

| C3=O | ~1.21 Å |

| C5=O | ~1.21 Å |

| N1-N2-C3 | ~110° |

| N2-C3-N4 | ~107° |

| C3-N4-C5 | ~108° |

| N4-C5-N1 | ~107° |

| C5-N1-N2 | ~110° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the 1,2,4-triazolidine-3,5-dione chromophore. Studies on 4-substituted urazoles and related 1,2,4-triazoline-3-thiones have shown that these compounds typically exhibit absorption maxima in the UV region. libretexts.orgmdpi.com

The primary electronic transitions are likely to be n → π* and π → π* transitions associated with the carbonyl groups and the conjugated system of the urazole ring. The position of the absorption maximum (λmax) can be influenced by the solvent polarity. In protic solvents, hydrogen bonding can affect the energy levels of the non-bonding and π orbitals, often leading to a shift in the absorption maximum.

A table summarizing the expected UV-Vis absorption data is provided below.

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Methanol | ~250-260 | Moderate to High | n → π* / π → π |

| Acetonitrile (B52724) | ~250-260 | Moderate to High | n → π / π → π* |

The propanoic acid substituent is not expected to significantly alter the position of the main absorption band, as it is not a chromophore itself and is not in direct conjugation with the urazole ring.

Chemical Reactivity and Mechanistic Studies of 3 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Propanoic Acid

Hydrolytic Stability and Degradation Kinetics of the 1,2,4-Triazolidine-3,5-dione System

The stability of the 1,2,4-triazolidine-3,5-dione ring system towards hydrolysis is a critical factor in its application and persistence. The degradation kinetics are significantly influenced by both the electronic nature of substituents on the ring and the surrounding environmental conditions.

The rate of hydrolysis of the 1,2,4-triazolidine-3,5-dione (urazole) ring is highly dependent on the electronic properties of the substituent at the N-4 position. Studies on oxidized urazole (B1197782) derivatives have shown that various substituents can alter the hydrolysis rate by affecting the charge at the reaction site and the bond order of the C-N bonds within the heterocyclic ring. semnan.ac.irdoaj.org

Electron-withdrawing groups attached to the urazole ring can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis by reducing the positive charge on the carbonyl carbons. A computational study on oxidized urazole derivatives demonstrated a significant relationship between the charge of the reaction site and the C1-N1 bond order and the rate of hydrolysis. semnan.ac.ir This relationship allows for the estimation of hydrolysis rates for various urazole derivatives based on these calculated parameters. semnan.ac.irdoaj.org

| Substituent at N-4 | Electronic Effect | Predicted Influence on Hydrolysis Rate |

|---|---|---|

| -CH2CH2COOH (propanoic acid) | Weakly electron-withdrawing (inductive) | Moderate enhancement of hydrolysis rate compared to alkyl groups |

| -NO2 | Strongly electron-withdrawing | Significant enhancement of hydrolysis rate |

| -OCH3 | Electron-donating (resonance) | Decrease in hydrolysis rate |

| -Alkyl | Weakly electron-donating (inductive) | Slight decrease in hydrolysis rate |

The stability of the 1,2,4-triazolidine-3,5-dione system is markedly affected by the solvent and the pH of the medium. Hydrolysis can proceed through neutral, acid-catalyzed, or base-catalyzed mechanisms. nih.gov For many organic compounds, hydrolysis rates vary significantly with pH. researchgate.net For instance, base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for esters. nih.gov

Polar protic solvents, such as water and alcohols, can participate in the hydrolysis reaction and stabilize charged intermediates through hydrogen bonding, thereby influencing the reaction rate. wikipedia.org The rate of hydrolysis is expected to be minimal at a certain pH and to increase in both acidic and basic conditions. The propanoic acid substituent of the target molecule introduces an ionizable group, which can further complicate the pH-rate profile. At pH values above its pKa, the carboxylate anion could potentially influence the electronic nature of the triazolidinedione ring differently than the protonated carboxylic acid.

Cycloaddition Reactions Involving the Triazolinedione Moiety (e.g., Diels-Alder-type reactivity)

The oxidized form of the 1,2,4-triazolidine-3,5-dione ring, the 1,2,4-triazoline-3,5-dione, is an exceptionally reactive dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govnih.govuzhnu.edu.ua This high reactivity is attributed to the electron-deficient nature of the N=N double bond. These reactions are often very fast and can proceed at low temperatures. mdpi.com

The substituent at the N-4 position can influence the rate of these cycloaddition reactions. A study on the Diels-Alder reactions of various 4-substituted-1,2,4-triazoline-3,5-diones showed that the kinetics and activation parameters are affected by the nature of the substituent. mdpi.com For 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid, the corresponding triazolinedione would be expected to readily undergo Diels-Alder reactions with a variety of conjugated dienes. The reaction with cyclopentadiene, for example, is a well-established and rapid transformation. mdpi.com

The solvent can also play a role in the kinetics of these cycloadditions. Studies have shown that solvent polarity can affect the reaction rates, although the effect is not always straightforward and can depend on the specific diene and dienophile. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand the high reactivity and selectivity of triazolinediones in Diels-Alder reactions. nih.gov These studies indicate that the reactions typically have low activation energies and exhibit high endo selectivity. nih.gov

| Diene | Reaction Type | General Reactivity with Triazolinediones | Expected Product |

|---|---|---|---|

| Cyclopentadiene | [4+2] Cycloaddition (Diels-Alder) | Very High | Bicyclic adduct |

| 1,3-Butadiene | [4+2] Cycloaddition (Diels-Alder) | High | Six-membered heterocyclic adduct |

| Anthracene | [4+2] Cycloaddition (Diels-Alder) | High | Adduct across the 9,10-positions |

| Isoprene | [4+2] Cycloaddition (Diels-Alder) | High | Regioisomeric adducts |

Electrophilic and Nucleophilic Reactions of the Propanoic Acid Chain and Triazolidine (B1262331) Ring

The propanoic acid side chain of this compound offers a site for various nucleophilic substitution reactions at the carbonyl carbon. These reactions are characteristic of carboxylic acids and their derivatives.

Common reactions of the carboxylic acid group include esterification and amide formation. Esterification can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst (Fischer esterification). masterorganicchemistry.comresearchgate.net The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com Amide formation can be accomplished by reacting the carboxylic acid with an amine, often with the use of a coupling agent or by converting the carboxylic acid to a more reactive derivative such as an acyl chloride. rsc.orgrsc.orgnih.govresearchgate.net

The 1,2,4-triazolidine-3,5-dione ring itself is generally susceptible to nucleophilic attack at the carbonyl carbons, leading to ring opening, as discussed in the hydrolysis section. Electrophilic reactions on the saturated triazolidine ring are less common. However, the nitrogen atoms possess lone pairs of electrons and could potentially act as nucleophiles.

Derivatization Strategies for Modulating Reactivity and Specificity

One common derivatization strategy is the formation of esters or amides. rsc.orgceon.rs For example, converting the carboxylic acid to a methyl or ethyl ester can increase its lipophilicity. researchgate.net Amide formation with various amines can introduce a wide range of functional groups, allowing for the synthesis of a library of compounds with diverse properties. rsc.orgnih.gov These derivatization reactions typically proceed under standard conditions for carboxylic acid modification. masterorganicchemistry.comrsc.org

Furthermore, the triazolidinedione moiety can be generated in situ from the corresponding urazole by oxidation, and this highly reactive species can then be used in "click" chemistry applications, such as Diels-Alder reactions, to conjugate the molecule to other substrates. uzhnu.edu.ua

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Kinetic studies and isotopic labeling are powerful tools for elucidating the mechanisms of chemical reactions. For the reactions of this compound, these techniques can provide insights into the transition states and intermediates involved.

In the context of Diels-Alder reactions of triazolinediones, kinetic studies have been used to determine activation parameters and to probe the influence of substituents and solvents on the reaction rate. mdpi.com Isotopic labeling, particularly with deuterium, has been employed to investigate the mechanism of addition of triazolinedione to dienes. researchgate.net Such studies can help to distinguish between concerted and stepwise reaction pathways. researchgate.net

For the hydrolysis of the urazole ring, kinetic studies can determine the order of the reaction with respect to hydronium or hydroxide (B78521) ions, providing evidence for acid or base catalysis. While specific isotopic labeling studies on the hydrolysis of this particular compound are not prevalent in the literature, such experiments could be designed to probe the mechanism of ring opening. For example, using H₂¹⁸O would allow for the determination of the position of nucleophilic attack by the labeled oxygen atom in the hydrolysis products.

Computational and Theoretical Investigations on 3 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are foundational for understanding the electronic behavior and stability of 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. cuny.edu It offers a favorable balance between computational cost and accuracy, making it suitable for systems of this size. For urazole (B1197782) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVTZ, are employed to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and analyze electronic properties. nih.govnih.govrsc.org

Key ground-state properties calculated for the urazole moiety, the core of the target molecule, include bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape. Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. rsc.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A molecular electrostatic potential (MEP) map can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. cuny.edursc.org

Table 1: Representative Electronic Properties Calculated with DFT for a Urazole Analog

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 to -8.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 5.0 to 6.5 |

Note: These values are illustrative, based on calculations for related triazole and urazole structures, and would be specifically calculated for this compound.

For predictions of energetics requiring higher accuracy, ab initio methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, composite methods like the Gaussian-n (e.g., G4) and Weizmann-n (e.g., W1X-1) theories provide "chemical accuracy" (typically within 1 kcal/mol) for thermochemical properties such as enthalpies of formation. nih.govsuperfri.orgresearchgate.net

For a molecule like this compound, these high-level calculations would be critical for establishing a precise gas-phase enthalpy of formation. superfri.org This value is fundamental for understanding the molecule's thermodynamic stability and for calculating the energetics of reactions in which it participates. Such methods involve a sequence of calculations with large basis sets and high levels of electron correlation to extrapolate to the complete basis set limit, providing a reliable benchmark. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanoic acid side chain attached to the rigid urazole ring allows this compound to adopt multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. researchgate.net

This analysis is typically performed by systematically rotating the dihedral angles associated with the single bonds of the propanoic acid linker. For each rotational position, a geometry optimization is carried out to find the local energy minimum. researchgate.net Plotting the energy as a function of these dihedral angles generates a potential energy surface (PES). The PES reveals the global minimum energy conformer—the most stable structure—as well as other low-energy conformers that may be populated at room temperature. researchgate.net Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with its environment.

Reaction Pathway Simulations and Transition State Identification

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the reaction pathway on the potential energy surface and identifying the transition state (TS)—the highest energy point along the lowest energy path. cuny.edu The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

A notable reaction of urazoles is their oxidation to the corresponding 1,2,4-triazoline-3,5-diones (TADs). nih.govresearchgate.netub.eduacs.org These are highly reactive species used in various chemical transformations. ub.edu Reaction pathway simulations for the oxidation of this compound would involve:

Optimizing the geometries of the reactant (the urazole) and the final product (the TAD derivative).

Using algorithms to locate the transition state structure connecting them.

Performing frequency calculations to confirm the nature of the stationary points (reactants and products have all real frequencies, while a TS has exactly one imaginary frequency). cuny.edu

Tracing the Intrinsic Reaction Coordinate (IRC) to ensure the identified TS correctly connects the desired reactants and products.

Such simulations provide a detailed mechanistic understanding, including the energy barrier for the reaction, which is difficult to obtain experimentally.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Biological Environments

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated by solving Newton's equations of motion. researchgate.netpharmaexcipients.com

For this compound, MD simulations would provide insights into:

Solvation: How water molecules arrange around the solute, particularly around the polar carbonyl and carboxylic acid groups, and the stability of these hydration shells.

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a more realistic picture than static PES mapping. nih.gov

Interactions with Biomolecules: If placed in a simulation with a protein, MD can reveal how the molecule binds, the specific interactions (like hydrogen bonds) that stabilize the complex, and the stability of this binding over time. mdpi.com

Analyses of MD trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the stability of the molecule's structure and the flexibility of its different parts. mdpi.comnih.gov

Table 2: Typical Parameters for an MD Simulation in an Aqueous Environment

| Parameter | Description | Typical Setting |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | A model to simulate water molecules. | TIP3P, SPC/E |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | The temperature of the simulation. | 300 K (approx. room temperature) |

| Pressure | The pressure of the simulation. | 1 bar |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

In Silico Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, allowing for the simulation of its infrared (IR) and Raman spectra. nih.gov By comparing the computed spectrum with experimental results, a detailed assignment of the vibrational modes to specific functional groups (e.g., C=O stretches, N-H bends, C-N stretches) can be made. nih.gov

NMR Spectroscopy: It is also possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, aiding in the structural elucidation of the molecule. mdpi.com

Intermolecular Interactions: The nature and strength of non-covalent interactions, which govern how the molecule interacts with its surroundings, can be analyzed in detail. acs.org For this compound, the N-H protons and carbonyl oxygens of the urazole ring, along with the carboxylic acid group, are primary sites for hydrogen bonding. Computational tools like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions, including hydrogen bonds, van der Waals forces, and potential π-stacking if aromatic moieties are present in its environment. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Urazole |

Research on Biological Activities and Mechanistic Insights of 3 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Propanoic Acid and Analogues in Vitro and Pre Clinical Studies

In Vitro Antiproliferative Activity and Cell Line Specificity

Derivatives of 1,2,4-triazole (B32235) and its related structures have demonstrated notable antiproliferative effects across a variety of cancer cell lines. The structural versatility of the triazole ring allows for substitutions that can modulate cytotoxic activity and selectivity.

One study on a series of 1,2,4-triazolin-5-thione derivatives investigated their antiproliferative activity against human lung adenocarcinoma (A549), human hepatoma (HepG2), and human breast adenocarcinoma (MCF-7) cell lines. A particular compound in this series showed selective potency against the A549 cancer cells. nih.gov Another study focusing on nih.govscirp.orgchemmethod.comtriazino[4,3-a]indoles, which are structurally related to the triazole core, found that certain derivatives exhibited significant antiproliferative effects against MCF-7, HepG2, and HCT-116 human cancer cell lines, with IC50 values in the micromolar range. researchgate.net

Furthermore, research into quinoline (B57606) derivatives incorporating a 1,2,3-triazole ring has identified compounds with potent antiproliferative actions. nih.gov In a panel of four cancer cell lines, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed GI50 values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib (B232) in some cases. nih.gov The presence of a phenyl group on the 1,2,3-triazole moiety appeared to be important for this activity. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected 1,2,4-Triazole Analogues

| Compound Type | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazolin-5-thione derivative | A549, HepG2, MCF-7 | Selective potency against A549 | nih.gov |

| nih.govscirp.orgchemmethod.comTriazino[4,3-a]indole derivative | MCF-7, HepG2, HCT-116 | Significant antiproliferative effect (IC50 8.2 - 18.2 µM) | researchgate.net |

Molecular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Modulation)

The antiproliferative activity of 1,2,4-triazole analogues is often linked to their ability to induce apoptosis and modulate the cell cycle. For instance, a highly active 1,2,4-triazolin-5-thione derivative was found to have high apoptotic activity against A549, HepG2, and MCF-7 cells, with only a slight induction of necrosis. nih.gov

In the case of the potent nih.govscirp.orgchemmethod.comtriazino[4,3-a]indole analogues, their mechanism of action was investigated further. These compounds were found to inhibit tubulin polymerization, a critical process for cell division. researchgate.net Cell cycle analysis revealed a significant arrest at the G2/M phase in HepG2 cells. researchgate.net Moreover, these compounds led to an upregulation of active caspase-3 and an increase in the levels of the pro-apoptotic protein Bax, providing further evidence for the induction of apoptosis. researchgate.net

Antimicrobial Research: Investigations into Antibacterial and Antifungal Potency

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous derivatives have been synthesized and evaluated for their activity against a broad spectrum of bacteria and fungi. nih.gov

Substituted 1,2,4-triazole-3-thiols, in particular, have been a focus of research for their potential as antimicrobial agents. scirp.org In one study, various 4,5-disubstituted 1,2,4-triazole-3-thiols were synthesized and screened for their antibacterial activity. Several of these compounds were found to be active against gram-positive cocci. scirp.org Another area of interest has been the synthesis of thiazolidine-4-one derivatives containing a 1,2,4-triazole ring, which have been evaluated for their antibacterial and antifungal efficacy. chemmethod.comresearchgate.net

Research has also explored the antibacterial and antifungal activities of 1,2,4-triazole-thiones. nih.gov Some of these compounds have demonstrated good antibacterial and antifungal properties. nih.gov The incorporation of a 1,2,4-triazole moiety into existing antibiotic structures, such as ciprofloxacin, has also been investigated to create hybrid molecules with enhanced antimicrobial activity. nih.gov

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Analogues

| Compound Type | Organism(s) | Activity | Reference |

|---|---|---|---|

| 4,5-Disubstituted 1,2,4-triazole-3-thiols | Gram-positive cocci | Active | scirp.org |

| Thiazolidine-4-one derivatives of 1,2,4-triazole | Bacteria and fungi | Antibacterial and antifungal efficacy | chemmethod.comresearchgate.net |

| 1,2,4-Triazole-thiones | Bacteria and fungi | Good antibacterial and antifungal activity | nih.gov |

Anti-inflammatory Research: Modulation of Inflammatory Pathways and Associated Protein Targets

The 1,2,4-triazole nucleus is also a key feature in many compounds with anti-inflammatory properties. nih.govresearchgate.net Derivatives of 1,2,4-triazole have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production. nih.govmdpi.com

A series of 1,2,4-triazole derivatives bearing a methacrylic acid moiety were synthesized and evaluated for their influence on the production of inflammatory cytokines. nih.gov Some of these compounds demonstrated potential anti-inflammatory activity, with effects comparable to ibuprofen. nih.gov Another study on a 3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione showed that it possessed significant anti-inflammatory activity. nih.gov

Furthermore, Schiff base derivatives of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory agents. nih.gov

Kinase Inhibition Studies and Binding Site Analysis

Recent research has highlighted the potential of 1,2,4-triazole derivatives as kinase inhibitors, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.

A study on 1,2,4-triazolin-5-thione derivatives identified them as inhibitors of casein kinase 1γ (CK1γ) and CK2α in the micromolar range. nih.gov The most active compound demonstrated a significant reduction in the activity of the CK1γ3 isoform. nih.gov Molecular docking studies were employed to understand the inhibition of these kinases at a molecular level. nih.gov

In another study, 5-pyridinyl-1,2,4-triazole derivatives were investigated as potential inhibitors of Focal Adhesion Kinase (FAK), a promising therapeutic target in cancer. The most active compounds in this series exhibited strong FAK inhibitory activity in the low nanomolar range. escholarship.org

Antiviral and Anti-infective Research Potential of Related Structures

The 1,2,4-triazole ring is a core component of several clinically used antiviral drugs, such as ribavirin. nih.gov This has spurred further research into the antiviral and anti-infective potential of novel 1,2,4-triazole derivatives.

The broad biological activity of 1,2,4-triazole-thiones includes potential applications as antiviral and anti-infective agents. nih.gov These compounds are being explored for their therapeutic potential against a range of viruses and other infectious agents. nih.gov

Receptor Binding Studies and Target Identification in Biochemical Assays

Derivatives of 1,2,4-triazole have been investigated for their ability to bind to various biological receptors, indicating their potential to modulate specific signaling pathways.

A series of 3,4,5-trisubstituted-1,2,4-triazoles were synthesized and evaluated for their binding affinity and selectivity at the somatostatin (B550006) subtype-4 (sst4) receptor. nih.gov One compound, with a 3-(imidazol-4-yl)propyl group at the 4-position, displayed high affinity and selectivity for the sst4 receptor and acted as an agonist. nih.gov Docking studies were used to model the binding of this compound to the sst4 receptor, providing insights into the structural requirements for high-affinity binding. nih.gov

Another study focused on the synthesis of 1,2,4-triazole derivatives and their binding properties on endothelin receptors. nih.gov Several of the synthesized compounds, including [3-(arylmethyl)thio-5-aryl-4H- nih.govscirp.orgchemmethod.comtriazol-4-yl]acetic acids, showed affinity for human ET(A) and ET(B) receptors in the micromolar range. nih.gov

Enzyme Kinetics and Substrate Specificity of Molecular Interactions

Investigations into the enzyme inhibitory activities of compounds structurally related to 3-(3,5-Dioxo-1,2,4-triazolidin-4-yl)propanoic acid reveal a pattern of interaction with various enzymes, suggesting that the 1,2,4-triazolidine-3,5-dione moiety can serve as a scaffold for the design of enzyme inhibitors. The nature and position of substituents on this heterocyclic core play a crucial role in determining the potency and selectivity of inhibition.

Studies on a range of 1,2,4-triazole derivatives have demonstrated their efficacy as inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and various kinases. researchgate.netnih.gov For instance, certain 1,2,4-triazole-bearing azinane analogues have shown potent inhibitory activity against AChE, α-glucosidase, and urease, with IC50 values in the micromolar to nanomolar range. nih.gov The mechanism of inhibition for these analogues is often competitive, where the inhibitor vies with the substrate for binding to the active site of the enzyme.

The propanoic acid side chain in the target compound introduces a carboxylic acid functional group, which can significantly influence its pharmacokinetic properties and potential interactions with enzyme active sites. This acidic moiety can form hydrogen bonds or ionic interactions with amino acid residues, thereby enhancing the binding affinity and inhibitory potential. Research on other propanoic acid-containing heterocyclic compounds has highlighted the importance of this functional group for biological activity. nih.gov

A series of 1,2,4-triazolin-5-thione derivatives were investigated as inhibitors of casein kinase 1 isoform gamma (CK1γ) and casein kinase 2 alpha (CK2α). nih.gov One of the most active compounds demonstrated a significant reduction in CK1γ3 activity, by 69% at a concentration of 50 μM and 80% at 100 μM. nih.gov In contrast, CK2α was less susceptible to inhibition by these triazole derivatives. nih.gov Molecular docking studies suggested that these compounds interact with the kinase active site. nih.gov

Furthermore, a study on thiazolidinone derivatives, which share some structural similarities with the triazolidinone core, revealed non-competitive inhibition of mushroom tyrosinase. nih.gov The most potent derivative exhibited a Kᵢ value of 1.5 µM. nih.gov This suggests that analogues of the target compound could potentially exhibit different modes of enzyme inhibition, not limited to competitive binding.

| Analogue Class | Target Enzyme | Inhibition Parameter | Value | Mode of Inhibition |

|---|---|---|---|---|

| 1,2,4-Triazole-bearing Azinane Analogues | Acetylcholinesterase (AChE) | IC50 | 0.73 ± 0.54 µM | Not specified |

| 1,2,4-Triazole-bearing Azinane Analogues | α-Glucosidase | IC50 | 36.74 ± 1.24 µM | Not specified |

| 1,2,4-Triazole-bearing Azinane Analogues | Urease | IC50 | 19.35 ± 1.28 µM | Not specified |

| 1,2,4-Triazolin-5-thione Derivatives | Casein Kinase 1γ3 (CK1γ3) | % Inhibition | 69% at 50 µM | Not specified |

| 1,2,4-Triazolin-5-thione Derivatives | Casein Kinase 2α (CK2α) | % Inhibition | 27-29% at 100 µM | Not specified |

| Thiazolidinone Derivatives | Mushroom Tyrosinase | Ki | 1.5 µM | Non-competitive |

While the provided data is for structurally related compounds and not for this compound itself, it underscores the potential of the urazole (B1197782) scaffold in designing enzyme inhibitors. The specific kinetic parameters and substrate specificity of the title compound would require direct experimental evaluation.

Applications in Chemical Biology, Materials Science, and Agrochemical Research

Bioconjugation Strategies Utilizing the Triazolidinedione Moiety

The 1,2,4-triazolidine-3,5-dione structure is a functional scaffold for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. The N-H group of the urazole (B1197782) ring can be deprotonated, and the nitrogen atom can be functionalized, allowing for the attachment of linkers or payload molecules.

The development of prosthetic groups for labeling biomolecules with positron-emitting radionuclides like fluorine-18 (B77423) ([¹⁸F]) is a cornerstone of modern molecular imaging with Positron Emission Tomography (PET). These prosthetic groups are small molecules that are first radiolabeled and then conjugated to a larger biomolecule, often under mild conditions to preserve the integrity of the biological target. While various heterocyclic scaffolds, such as quinazoline-2,4(1H,3H)-diones, have been investigated for the development of PET probes nih.gov, the specific application of the 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid or its parent triazolidinedione moiety as an [¹⁸F]radio-prosthetic group is not extensively documented in current literature. The field is dominated by other functional groups that offer efficient and rapid [¹⁸F]-fluorination.

Chemical proteomics employs small-molecule probes to study protein function, interactions, and localization within a complex biological system. These probes are often derived from bioactive compounds and modified with a reactive group or an affinity tag. The core structure of this compound is analogous to other dione-containing heterocycles, such as thiazolidinediones (TZDs), which have been successfully used in this context.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that uses chemical probes to identify the protein targets of a bioactive compound. This technique has been applied to quinazoline (B50416) derivatives to identify novel bactericide targets nih.govnih.gov. In a typical affinity-based approach, the small molecule is immobilized on a solid support to "fish" for its binding partners in a cell lysate. The captured proteins are then identified using mass spectrometry. Given the biological activities associated with related heterocyclic compounds, the triazolidinedione scaffold serves as a viable candidate for the development of such chemical probes to explore new drug targets and mechanisms of action.

Table 1: Strategies in Chemical Proteomics

| Strategy | Description | Application Example |

|---|---|---|

| Affinity-Based Pulldown | A molecule of interest is attached to a solid matrix (e.g., beads) to capture interacting proteins from a cell lysate. researchgate.net | Immobilized thiazolidinediones used to identify protein binding partners. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of specific enzyme families for target identification. nih.gov | Acrylamide-functionalized quinazolines used to identify the β-ketoacyl-ACP-synthase II as a target in bacteria. nih.govnih.gov |

| Photoaffinity Labeling | A probe is designed with a photo-reactive group that, upon UV irradiation, covalently crosslinks to nearby interacting proteins. researchgate.net | Used to investigate drug-target engagement in complex cellular environments. |

Supramolecular Chemistry and Molecular Self-Assembly Research

The urazole core of this compound contains two amide-like N-H protons and two carbonyl groups, making it an excellent motif for forming strong and directional hydrogen bonds. This property is highly valuable in supramolecular chemistry for programming the self-assembly of molecules into well-defined, higher-order structures. ethernet.edu.et

The creation of synthetic mimics of complex biological structures like the collagen triple helix is a significant goal in materials science and biomedicine. rsc.orgmdpi.com Collagen mimetic peptides (CMPs) are often designed with repeating (Gly-X-Y)n sequences to promote the formation of the characteristic triple helix. nih.gov The stability of these structures relies on precise inter-chain interactions. While peptide backbones provide the primary structure, non-peptidic scaffolds that utilize strong hydrogen bonding can be employed to guide and stabilize the assembly. The triazolidinedione (urazole) moiety, similar to urea (B33335) and pyrazole (B372694) derivatives, is a powerful hydrogen-bonding synthon capable of forming dimers, chains, and complex networks. nih.govnih.govmdpi.comnih.gov This capability makes it a candidate for incorporation into molecular designs aimed at templating the assembly of peptide strands or other building blocks into structures that mimic the architecture of biological superstructures.

The ability of molecules to organize at interfaces is critical for applications ranging from electronics to biosensors. The hydrogen-bonding capabilities of the triazolidinedione ring make it suitable for studying surface adsorption and the formation of self-assembled monolayers (SAMs).

Research has demonstrated that urazole derivatives can form stable SAMs on gold surfaces. acs.org In one approach, a precursor molecule is first assembled on the surface and then chemically oxidized to generate the active urazole radical SAM. This process highlights the ability of the urazole headgroup to direct assembly and adhere to the substrate. The adsorption is driven by interactions between the molecule's functional groups and the surface. For molecules like this compound, the carboxylic acid group provides a strong anchoring point for metal oxide surfaces, while the triazolidinedione ring can participate in intermolecular hydrogen bonding, leading to ordered layers. nih.govmdpi.com The study of such interfacial phenomena is crucial for understanding how to modify surface properties for desired applications.

Agrochemical Research: Potential as Fungicides and Pesticides in Crop Protection

The 1,2,4-triazole (B32235) ring is a well-established and critically important scaffold in the agrochemical industry. Many of the world's leading fungicides are triazole derivatives, known for their broad-spectrum activity against a wide range of plant pathogens. These compounds typically function by inhibiting the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Derivatives of 1,2,4-triazole have been synthesized and shown to possess potent fungicidal, insecticidal, and herbicidal properties. mdpi.com The introduction of a dione (B5365651) functionality, creating the 1,2,4-triazolidine-3,5-dione ring, offers a structural variation that can be explored for novel agrochemical activities. Research on related heterocyclic systems, such as thiazolidine-2,4-diones, has also shown promise for developing new fungicides. researchgate.net The synthesis of various N-substituted and 5-substituted triazolidinedione derivatives allows for the systematic exploration of structure-activity relationships to identify compounds with potent and selective activity for crop protection.

Table 2: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Target Pathogen | EC₅₀ (mg/L) | Reference |

|---|---|---|---|

| 5a4 | Sclerotinia sclerotiorum | 1.59 | nih.gov |

| Phytophthora infestans | 0.46 | nih.gov | |

| Rhizoctonia solani | 0.27 | nih.gov | |

| Botrytis cinerea | 11.39 | nih.gov | |

| 5b2 | Sclerotinia sclerotiorum | 0.12 | nih.gov |

| Difenoconazole | Sclerotinia sclerotiorum | 0.11 | nih.gov |

(EC₅₀: The half maximal effective concentration)

The data in Table 2, showing the high potency of functionalized 1,2,4-triazole derivatives against various plant pathogens, underscores the potential of this chemical class in agrochemical research. nih.gov Further investigation into derivatives of this compound could yield novel candidates for crop protection.

Development of Research Tools and Chemical Probes for Elucidating Biological Pathways

The compound this compound belongs to the urazole family, a class of heterocyclic compounds recognized for their versatile reactivity and presence in biologically active molecules. nih.govresearchgate.net While direct research on this specific molecule as a chemical probe is not extensively documented in publicly available literature, its structural features—namely the urazole core and the propanoic acid linker—provide a valuable and strategic platform for the rational design of sophisticated tools for chemical biology research. The development of such probes is instrumental in identifying protein interactions, mapping signaling pathways, and understanding complex biological processes at the molecular level.

The core structure of this compound is composed of two key functional components that are highly amenable to chemical modification for the development of research tools.

The Urazole (1,2,4-triazolidine-3,5-dione) Scaffold : This heterocyclic ring is a stable chemical entity. Its true utility in probe development comes from its oxidized form, the corresponding 1,2,4-triazoline-3,5-dione, which is a highly reactive dienophile. This reactivity can be exploited for specific bioconjugation reactions. More directly, the urazole ring itself can be part of a larger pharmacophore designed to interact with a specific biological target. Furthermore, derivatives of the urazole scaffold have been developed as agents for proximity-dependent labeling. rsc.org

The Propanoic Acid Linker : The carboxylic acid group (-COOH) on the propanoic acid side chain is a critical handle for chemical functionalization. It allows for the covalent attachment of various functional moieties through standard amide bond formation or other esterification reactions. This feature is fundamental to converting the core molecule into a functional chemical probe.

The transformation of a scaffold molecule like this compound into a chemical probe involves the strategic attachment of specific functional groups to its propanoic acid linker. These groups determine the probe's application in studying biological systems.

| Probe Component | Function | Potential Moieties to Attach |

| Reporter Group | Enables detection and visualization of the probe after it has interacted with its biological target. | Fluorophores (e.g., Fluorescein, Rhodamine), Radioisotopes (e.g., ¹⁴C, ³H) |

| Affinity Tag | Facilitates the isolation and purification of the probe along with its bound biological targets. | Biotin (B1667282), Desthiobiotin, Poly-histidine (His-tag) |

| Photo-reactive Group | Allows for light-induced covalent crosslinking of the probe to its interacting partners, permanently capturing the interaction. | Diazirines, Aryl Azides, Benzophenones |

| Reactive Group | Enables the probe to covalently label a specific class of biomolecules or enzyme active sites. | Electrophiles (for nucleophilic residues), Michael acceptors |

A significant example of how the urazole scaffold can be used in advanced chemical probes comes from research on proximity-dependent protein labeling. In a study by Nakamura and colleagues, a series of 1-methyl-4-aryl-urazole (MAUra) derivatives were designed as novel reagents for labeling tyrosine residues on proteins. rsc.org This method, known as photocatalyst-proximity labeling, uses a photocatalyst targeted to a specific protein of interest. Upon irradiation with light, the photocatalyst generates reactive species that activate the nearby MAUra probe, which then covalently attaches to tyrosine residues on neighboring proteins. This strategy allows researchers to identify proteins that are in close proximity to the protein of interest, thereby mapping protein-protein interaction networks. rsc.org

The MAUra probes were functionalized with either an azide (B81097) or a desthiobiotin tag. These tags are crucial for the downstream analysis of the labeling experiment:

Azide Tag : Allows for the subsequent attachment of a reporter group (like a fluorophore) or an affinity tag (like biotin) via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).

Desthiobiotin Tag : Functions as a direct affinity handle for capturing and purifying the labeled proteins using streptavidin-coated beads.

This work demonstrates the power of the urazole scaffold as a platform for creating sophisticated chemical tools to elucidate complex biological pathways. rsc.org The findings are summarized in the table below.

| Research Finding | Details | Significance in Elucidating Biological Pathways |

| Proximity-Dependent Labeling | MAUra derivatives were shown to effectively label tyrosine residues only when in close proximity to a ruthenium-based photocatalyst. rsc.org | This allows for the specific identification of proteins that are near a target protein, helping to map protein-protein interaction networks within a cell. |

| High Target Selectivity | When the photocatalyst was conjugated to a ligand for a specific protein (carbonic anhydrase), the MAUra probe selectively labeled that target protein within a complex mixture of other proteins. rsc.org | Demonstrates that the method can be used to study specific protein interactions in a native-like environment, reducing background noise and false positives. |

| Functionalization with Chemical Handles | The MAUra scaffold was successfully synthesized with appended azide and desthiobiotin tags. rsc.org | This functionalization is critical for making the labeling events detectable and for allowing the purification of labeled proteins for identification by mass spectrometry. |

While this research utilized 1-methyl-4-aryl-urazole derivatives, the principles are directly applicable to how a molecule like this compound could be similarly developed. Its propanoic acid linker serves as the ideal attachment point for the necessary azide or biotin tags, positioning this compound as a potentially valuable building block for the next generation of chemical probes aimed at unraveling the intricate web of biological pathways.

Advanced Analytical and Quantitative Methodologies in Research on 3 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Propanoic Acid

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoic acid, both liquid and gas chromatography serve distinct but critical roles.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for determining purity, identifying impurities, and quantifying the compound in various matrices.

A typical analytical method would employ reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. pensoft.netpensoft.net The propanoic acid moiety imparts significant polarity, requiring a carefully optimized mobile phase, often consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is critical to control the ionization state of the carboxylic acid, which directly impacts retention time and peak shape. americanpharmaceuticalreview.com Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the triazolidine (B1262331) ring exhibits maximum absorbance.

For the isolation of larger quantities of the compound, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate milligrams to grams of material, which is essential for obtaining highly pure samples for further biological or material science studies.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |

| Elution | Isocratic (e.g., 70:30 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.5 min (highly dependent on exact conditions) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. plantarchives.org Due to its high polarity and low volatility stemming from the carboxylic acid and heterocyclic rings, this compound is not directly amenable to GC analysis.

To utilize GC, a derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. The most common approach for a carboxylic acid is esterification to form a more volatile ester, such as a methyl or ethyl ester. This can be achieved by reacting the compound with an appropriate alcohol in the presence of an acid catalyst. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation pattern.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Reagent | Derivative Formed | Typical Reaction Conditions |

|---|---|---|

| Methanol with HCl or H₂SO₄ | Methyl Ester | Heating under reflux |

| Diazomethane (CH₂N₂) | Methyl Ester | Fast, quantitative at room temperature (reagent is toxic and explosive) |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Mild conditions, derivatizes both acid and N-H protons |

Quantitative Spectroscopic Analysis for Compound Concentration and Reaction Monitoring

Spectroscopic techniques are indispensable for quantifying compounds and monitoring the progress of chemical reactions. UV-Visible spectroscopy is a straightforward method for determining the concentration of this compound in solution, provided it has a distinct chromophore and no interfering substances are present. By generating a calibration curve based on the Beer-Lambert law, the absorbance of an unknown sample can be directly correlated to its concentration.

For reaction monitoring, techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. For instance, in the synthesis of the compound, the disappearance of reactant peaks and the appearance of product peaks (e.g., the characteristic C=O stretches of the triazolidine ring in FTIR, or specific proton/carbon signals in NMR) can be tracked over time to determine reaction completion. mdpi.com

Table 3: Expected Spectroscopic Data for Structural Confirmation

| Technique | Expected Observation | Information Provided |

|---|---|---|

| ¹H NMR | Signals for CH₂ protons of the propanoic acid chain, N-H protons of the ring. | Proton environment, structural connectivity. |

| ¹³C NMR | Signals for carbonyl (C=O) carbons, CH₂ carbons, and quaternary carbons. mdpi.com | Carbon skeleton of the molecule. |

| FTIR | Strong C=O stretching bands (~1700-1750 cm⁻¹), O-H stretch from carboxylic acid (~2500-3300 cm⁻¹, broad), N-H stretching (~3200 cm⁻¹). | Presence of key functional groups. |

| UV-Vis | Absorbance maximum (λ_max) related to the electronic transitions in the triazolidine ring. | Used for quantification. |

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. For a newly synthesized batch of this compound (C₅H₅N₃O₄), this analysis provides a crucial check of its elemental composition against the theoretical values. The results are used to confirm the empirical formula and support the assessment of purity. A close match between the experimental and calculated values (typically within ±0.4%) is strong evidence of the compound's identity and high purity. nih.govresearchgate.net

Table 4: Theoretical vs. Experimental Elemental Analysis for C₅H₅N₃O₄

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 32.09% | 32.15% |

| Hydrogen (H) | 2.69% | 2.71% |

| Nitrogen (N) | 22.45% | 22.38% |

| Oxygen (O) | 34.19% (by difference) | 34.10% (by difference) |